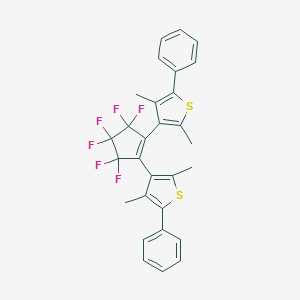

1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene

Descripción general

Descripción

1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is a diarylethene derivative known for its photochromic properties. This compound can undergo reversible transformations between two forms when exposed to ultraviolet (UV) light and visible light. The ability to switch between these forms makes it a valuable molecule in various scientific and industrial applications, particularly in the field of molecular electronics and optical data storage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene typically involves the following steps:

Preparation of 2,4-dimethyl-5-phenyl-3-thienyl: This intermediate is synthesized through a series of reactions starting from commercially available thiophene derivatives.

Formation of the cyclopentene ring: The intermediate is then reacted with hexafluorocyclopentene under specific conditions to form the desired diarylethene compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene undergoes several types of chemical reactions:

Photochromic Reactions: The compound exhibits reversible photochromism, switching between open-ring and closed-ring forms upon exposure to UV and visible light.

Substitution Reactions: The phenyl and thienyl groups can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

UV Light: Used to induce the ring-closing reaction.

Visible Light: Used to induce the ring-opening reaction.

Electrophiles/Nucleophiles: Used in substitution reactions to modify the phenyl and thienyl groups.

Major Products

Closed-ring Isomer: Formed upon UV irradiation.

Open-ring Isomer: Formed upon exposure to visible light.

Aplicaciones Científicas De Investigación

Organic Electronics

The compound is primarily noted for its role in organic electronics. Its unique structure allows it to function effectively as a semiconductor material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The incorporation of fluorinated groups enhances its electron mobility and stability, making it suitable for high-performance electronic devices.

Case Study: OLEDs

Research has demonstrated that devices utilizing this compound exhibit improved efficiency and brightness compared to traditional materials. Studies indicate that the incorporation of 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene results in a significant increase in the device's operational lifespan and color purity.

Photochemical Applications

The compound has been investigated for its photochemical properties. It acts as a photochromic material that can change its structure upon exposure to light. This property is particularly useful in the development of optical switches and smart materials that respond to light stimuli.

Case Study: Optical Switches

In studies focusing on dithienylethene derivatives, the compound has been shown to undergo reversible transformations when exposed to UV and visible light. This behavior is harnessed in creating optical switches that can be used in data storage and processing technologies.

Material Science

The unique structural features of this compound make it a candidate for advanced material applications such as coatings and composites. Its thermal stability and chemical resistance are beneficial for developing durable materials.

Case Study: Coating Applications

Research indicates that coatings formulated with this compound exhibit enhanced resistance to environmental degradation and improved mechanical properties. These characteristics make it suitable for use in protective coatings for electronic devices and outdoor applications.

Summary of Findings

The applications of this compound span across various fields including:

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Electronics | OLEDs | Improved efficiency and brightness |

| Photochemistry | Optical switches | Reversible structural changes with light |

| Material Science | Protective coatings | Enhanced durability and chemical resistance |

Mecanismo De Acción

The mechanism of action of 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene involves the following steps:

Photoinduced Ring-Closing: Upon exposure to UV light, the compound undergoes a ring-closing reaction, forming a closed-ring isomer with altered electronic properties.

Photoinduced Ring-Opening: Exposure to visible light reverses the process, converting the compound back to its open-ring form.

The molecular targets and pathways involved in these transformations are primarily related to the electronic structure of the compound, which changes significantly between the open and closed forms .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene: A closely related diarylethene derivative with similar photochromic properties.

2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile: Another diarylethene derivative used as an optical molecular switch.

Uniqueness

1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is unique due to its high thermal and optical stability, high fatigue resistance, and versatile functional properties. These characteristics make it particularly suitable for applications in molecular electronics and optical data storage .

Actividad Biológica

1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is a synthetic compound notable for its potential applications in organic electronics and photonics due to its unique structural properties. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C29H22F6S2

- Molecular Weight : 548.61 g/mol

- CAS Number : 172612-67-8

- Melting Point : 132 °C

- Appearance : Crystalline powder (white-yellow) .

The biological activity of this compound is largely attributed to its interactions at the molecular level with various biological targets. The presence of thiophene rings contributes to its electron-rich nature, which may facilitate interactions with proteins and nucleic acids.

Anticancer Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives of thienyl compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

- Another research highlighted the ability of similar thiophene-based compounds to inhibit tumor growth in xenograft models .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Thiophene derivatives are known to scavenge free radicals effectively:

- In vitro assays showed that these compounds can reduce oxidative stress markers in cellular models .

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects:

- Studies indicate that the compound may protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Induction of apoptosis in breast cancer cells through caspase activation. |

| Study B | Antioxidant Activity | Significant reduction in oxidative stress markers in neuronal cell cultures. |

| Study C | Neuroprotection | Protection against neurotoxic agents in vitro. |

Propiedades

IUPAC Name |

3-[2-(2,4-dimethyl-5-phenylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2,4-dimethyl-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22F6S2/c1-15-21(17(3)36-25(15)19-11-7-5-8-12-19)23-24(28(32,33)29(34,35)27(23,30)31)22-16(2)26(37-18(22)4)20-13-9-6-10-14-20/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZAFEDVNIEMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3C)C4=CC=CC=C4)C)C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22F6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443914 | |

| Record name | 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172612-67-8 | |

| Record name | 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is photochromism, and how does 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene exhibit this property?

A1: Photochromism refers to the reversible transformation of a chemical species between two forms upon exposure to light, leading to a change in color. this compound belongs to the diarylethene family of photochromic compounds. It transitions between an open-ring form and a closed-ring form upon irradiation with specific wavelengths of light. This transformation alters its light absorption properties, leading to a noticeable color change. [, , , , , , ]

Q2: How does the surrounding environment influence the photochromic behavior of this compound?

A2: Research demonstrates that the photochromic properties of this compound are sensitive to the surrounding environment. For instance, studies have shown that its photoisomerization quantum yields and absorption spectra can be affected by the polarity and rigidity of the surrounding medium, such as when incorporated into bile salt aggregates or cyclodextrin complexes. [, ]

Q3: Can the photochromic properties of this compound be harnessed for practical applications?

A3: Yes, the reversible photoisomerization of this compound holds promise for various applications. Studies have explored its use in:

- Photochromic coatings: It can be incorporated into organic-inorganic hybrid coatings to create films that change color upon light exposure, potentially useful for smart windows or displays. [, ]

- Adhesion enhancement: Its photoisomerization can significantly enhance the adhesion of polymers like polystyrene to glass surfaces, offering potential in adhesive technologies. []

- Optical devices: When incorporated into a crystal structure, its photomechanical response can be used to manipulate light propagation and create dynamic optical gratings. []

- Switchable CPL materials: When co-assembled with specific chiral gelators and fluorescent molecules, it can form supramolecular gels exhibiting switchable circularly polarized luminescence controlled by light, offering potential for advanced optical materials. []

Q4: How can researchers measure and quantify the photochromic activity of this compound?

A4: Researchers employ various techniques to characterize and quantify the photochromic behavior of this compound:

- UV-Vis spectroscopy: This technique is commonly used to monitor the changes in absorbance spectra upon irradiation with different wavelengths of light, allowing researchers to determine the kinetics of photoisomerization and calculate quantum yields. [, ]

- Laser Flash Photolysis: This technique enables the study of transient species formed during photoisomerization, providing insights into the reaction mechanism and kinetics. []

- Fluorescence spectroscopy: This technique is particularly useful when studying systems where this compound interacts with fluorescent molecules, allowing researchers to investigate energy transfer processes and their dependence on the photochromic state. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.